molecular formula C21H14Cl2FN3O2S2 B2529848 N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260995-04-7

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2529848
CAS RN: 1260995-04-7
M. Wt: 494.38
InChI Key: PQTUJGWPEDFXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14Cl2FN3O2S2 and its molecular weight is 494.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study focused on benzothiazolinone acetamide analogs, including compounds similar to the requested chemical, has been synthesized and examined through vibrational spectra and electronic properties. These compounds were analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency (LHE) and favorable free energy for electron injection. Additionally, their non-linear optical (NLO) activity was assessed, showing significant second-order hyperpolarizability values. Molecular docking was also performed to understand ligand interactions with Cyclooxygenase 1 (COX1), indicating potential biological interactions (Mary et al., 2020).

Crystal Structure Analysis

Research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, closely related to the requested compound, highlighted their folded conformation and intramolecular hydrogen bond stabilizing effects. These structural insights contribute to understanding the molecular conformation and interactions of similar compounds (Subasri et al., 2016).

Antiviral and Antitumor Potentials

The antiviral and antitumor potentials of similar sulfonamide derivatives have been explored, indicating that modifications to these compounds can lead to significant biological activities. These studies suggest a broader application spectrum for the requested compound in medical research and pharmacology, particularly in designing new therapeutics with low toxicity and high efficacy against specific diseases (Huang et al., 2001).

Dual Inhibitory Activities

Another study on thieno[2,3-d]pyrimidine derivatives demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the therapeutic potential of such compounds in cancer treatment. This research underscores the relevance of structural analogs to the requested compound in developing dual-function inhibitors as a novel approach to cancer therapy (Gangjee et al., 2008).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O2S2/c22-13-2-5-15(6-3-13)27-20(29)19-17(7-8-30-19)26-21(27)31-11-18(28)25-10-12-1-4-14(24)9-16(12)23/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUJGWPEDFXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.